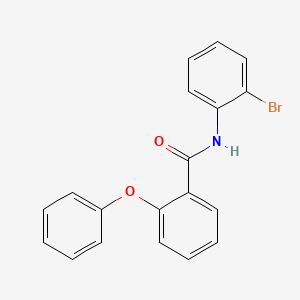

N-(2-bromophenyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO2/c20-16-11-5-6-12-17(16)21-19(22)15-10-4-7-13-18(15)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPGNNNTIWWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-phenoxybenzamide typically involves the reaction of 2-bromophenylamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to increase the yield and purity of the product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-phenoxybenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Oxidation Reactions: The phenoxy group can be oxidized to form phenol derivatives.

Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include phenol derivatives.

Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-(2-bromophenyl)-2-phenoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and phenoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Molecular Weights

Key Observations:

- Substituent Effects: The 2-amino group in 2-Amino-N-(2-bromophenyl)benzamide replaces the phenoxy group in the target compound, likely reducing steric hindrance but altering hydrogen-bonding capacity. Nitro and methoxy groups in 4MNB increase electron-withdrawing and donating effects, respectively, modulating reactivity and solubility.

Halogen Impact :

Key Observations:

- Growth Modulation: Phenoxybenzamide derivatives with thiazole substituents (e.g., ) show enhanced bioactivity in plant models, possibly due to improved target engagement.

- Antimicrobial Potential: N-substituted phenylacetamides (e.g., ) highlight the role of bromine and aromatic groups in mimicking natural antibiotics.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Polar groups (e.g., methoxy in , amino in ) enhance aqueous solubility, whereas bulky substituents like coumarin () may reduce it.

- Metabolic Stability : Fluorinated analogs () likely exhibit longer half-lives than brominated compounds due to slower CYP450-mediated dehalogenation.

Q & A

Q. What are the established synthetic routes for N-(2-bromophenyl)-2-phenoxybenzamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step organic reactions. For example, a benzamide core can be formed via coupling of 2-phenoxybenzoic acid derivatives with 2-bromoaniline using coupling agents like DIPEA in dichloromethane at controlled temperatures (4°C to room temperature) . Optimization includes solvent selection (e.g., chloroform for intermediates) and purification via column chromatography. Monitoring reaction progress with HPLC ensures intermediate purity .

Q. What structural features distinguish this compound from its analogs?

The compound features a bromine atom at the 2-position of the phenyl ring and a phenoxy group at the 2-position of the benzamide core. This arrangement enhances steric and electronic effects compared to analogs like N-(4-bromophenyl)-4-ethoxybenzamide, where substituent positions alter reactivity and biological activity .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on structurally similar bromophenyl benzamides show antimicrobial and antitumor potential. For instance, oxadiazole derivatives with bromophenyl groups exhibit activity against bacterial pathogens and cancer cell lines, likely due to interactions with enzymes or DNA .

Q. Which functional groups are critical for its chemical reactivity in further derivatization?

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amide group allows for hydrolysis or nucleophilic substitution. The phenoxy group can undergo electrophilic aromatic substitution, enabling modular functionalization .

Q. What standard analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) confirms structural integrity, High-Performance Liquid Chromatography (HPLC) assesses purity, and Mass Spectrometry (MS) verifies molecular weight. Spectrofluorometry may quantify fluorescence properties in biological assays .

Advanced Research Questions

Q. How does the mechanism of action of this compound differ in antimicrobial vs. anticancer contexts?

In antimicrobial studies, brominated benzamides may disrupt cell wall synthesis (e.g., penicillin-binding proteins). In cancer research, apoptosis induction via caspase-3 activation or topoisomerase inhibition has been proposed for similar compounds, requiring pathway-specific assays (e.g., Western blotting) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in potency may arise from variations in assay conditions (e.g., bacterial strain specificity) or impurities in synthesized batches. Reproducibility requires strict adherence to protocols (e.g., MIC testing standards) and orthogonal validation (e.g., in vivo models) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Structural modifications, such as replacing the phenoxy group with polar substituents (e.g., sulfonamides) or formulating with cyclodextrins, enhance aqueous solubility. Pharmacokinetic profiling via LC-MS/MS guides optimization .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets?

Surface Plasmon Resonance (SPR) quantifies binding affinity to proteins, while X-ray crystallography reveals binding modes. For dynamic interactions, fluorescence quenching assays or isothermal titration calorimetry (ITC) provide thermodynamic data .

Q. How is toxicity evaluated during preclinical development, and what are key findings?

Acute toxicity is assessed in rodent models via LD50 determination, while genotoxicity is tested using Ames assays. Subchronic studies (28-day exposure) evaluate organ-specific effects. Preliminary data on analogs suggest dose-dependent hepatotoxicity, requiring careful dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.